N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a piperidine ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the piperidine and trifluoroethyl groups. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine or through the reduction of pyridine derivatives.
Trifluoroethyl Group Introduction: The trifluoroethyl group can be introduced using trifluoroethanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the trifluoroethyl group can enhance the compound's stability and reactivity. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide derivatives: Variations in the substituents on the imidazole or piperidine rings.
Imidazole-based ligands: Compounds with similar imidazole rings used in coordination chemistry.
Trifluoroethyl-containing compounds: Other compounds with trifluoroethyl groups used in various chemical applications.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-19(8-11-17-4-5-18-11)12(21)10-2-6-20(7-3-10)9-13(14,15)16/h4-5,10H,2-3,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKUGOQHWFHXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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